molecular formula C20H29NS2 B14616633 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline CAS No. 60465-86-3

5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline

Cat. No.: B14616633
CAS No.: 60465-86-3
M. Wt: 347.6 g/mol
InChI Key: NYTWQQSOXSNKEC-UHFFFAOYSA-N
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Description

5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of decylsulfanyl and methylsulfanyl groups at the 5 and 8 positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the quinoline ring .

Scientific Research Applications

5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. Quinolines are known to interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline include other quinoline derivatives with different substituents, such as:

Uniqueness

The decylsulfanyl and methylsulfanyl groups provide distinct properties that differentiate it from other quinoline derivatives .

Properties

CAS No.

60465-86-3

Molecular Formula

C20H29NS2

Molecular Weight

347.6 g/mol

IUPAC Name

5-decylsulfanyl-8-methylsulfanylquinoline

InChI

InChI=1S/C20H29NS2/c1-3-4-5-6-7-8-9-10-16-23-18-13-14-19(22-2)20-17(18)12-11-15-21-20/h11-15H,3-10,16H2,1-2H3

InChI Key

NYTWQQSOXSNKEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC

Origin of Product

United States

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